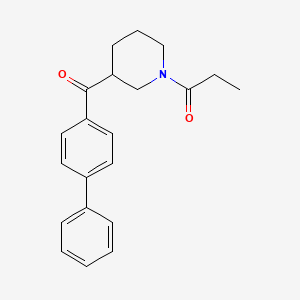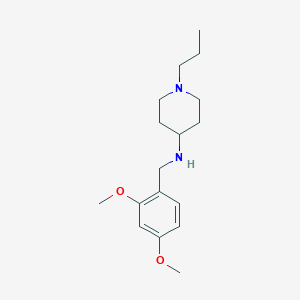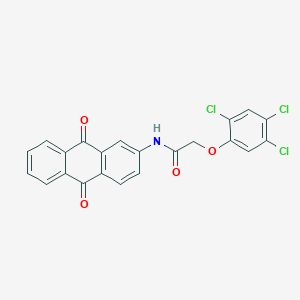
4-biphenylyl(1-propionyl-3-piperidinyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-biphenylyl(1-propionyl-3-piperidinyl)methanone, also known as PBP, is a synthetic compound that belongs to the class of designer drugs known as synthetic cathinones. It is a potent psychoactive substance that has gained popularity among recreational drug users due to its stimulant and euphoric effects. However,
Wirkmechanismus
The exact mechanism of action of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone is not fully understood. However, it is believed to act as a substrate for the dopamine transporter, leading to the release of dopamine from presynaptic neurons. 4-biphenylyl(1-propionyl-3-piperidinyl)methanone has also been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular concentrations. The combined effects of increased release and decreased reuptake of these neurotransmitters are believed to underlie the stimulant and euphoric effects of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone.
Biochemical and Physiological Effects:
4-biphenylyl(1-propionyl-3-piperidinyl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature in animal models. 4-biphenylyl(1-propionyl-3-piperidinyl)methanone has also been shown to induce oxidative stress and promote neuroinflammation in the brain. These effects are believed to contribute to the neurotoxicity of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-biphenylyl(1-propionyl-3-piperidinyl)methanone in lab experiments include its potency and selectivity for the dopamine transporter. 4-biphenylyl(1-propionyl-3-piperidinyl)methanone is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone include its potential for neurotoxicity and its lack of specificity for the dopamine transporter. 4-biphenylyl(1-propionyl-3-piperidinyl)methanone has also been shown to have a short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-biphenylyl(1-propionyl-3-piperidinyl)methanone. One area of interest is the development of analogs with improved selectivity and reduced neurotoxicity. Another area of interest is the investigation of the long-term effects of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone on the brain and behavior. Finally, the potential therapeutic applications of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone and related compounds in the treatment of neurological and psychiatric disorders should be explored.
Synthesemethoden
The synthesis of 4-biphenylyl(1-propionyl-3-piperidinyl)methanone involves the reaction of piperidine with 4-bromobenzophenone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then acylated with propionyl chloride to yield 4-biphenylyl(1-propionyl-3-piperidinyl)methanone. The purity of the final product can be enhanced through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-biphenylyl(1-propionyl-3-piperidinyl)methanone has gained significant attention in the scientific community due to its potential as a research tool. It has been used in studies to investigate the effects of synthetic cathinones on the central nervous system. 4-biphenylyl(1-propionyl-3-piperidinyl)methanone has been shown to induce hyperactivity, increase locomotor activity, and promote reward-related behavior in animal models. These effects are believed to be mediated by the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Eigenschaften
IUPAC Name |
1-[3-(4-phenylbenzoyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-2-20(23)22-14-6-9-19(15-22)21(24)18-12-10-17(11-13-18)16-7-4-3-5-8-16/h3-5,7-8,10-13,19H,2,6,9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWLVPQNCVTYJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197660 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Biphenyl-4-yl(1-propionylpiperidin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-acetyl-4-piperidinyl)oxy]-N-(3-isopropoxypropyl)-4-methoxybenzamide](/img/structure/B4892884.png)
![N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4892891.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B4892904.png)
![1-ethoxy-2-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B4892908.png)
![2-{[3-(2,3,6-trimethylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4892934.png)
![N-(3-cyclopentylpropyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B4892942.png)
![4-chloro-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4892947.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4892956.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4892957.png)
![3,5-dibromo-N-[2-chloro-4-(2-thienylcarbonyl)phenyl]-2-hydroxybenzamide](/img/structure/B4892960.png)
![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4892969.png)
![1-[3-(3,5-dimethylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4892973.png)
